Garryine

Descripción general

Descripción

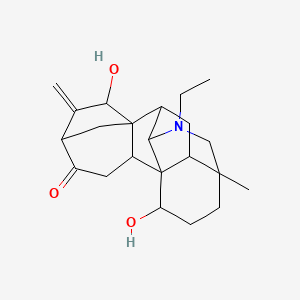

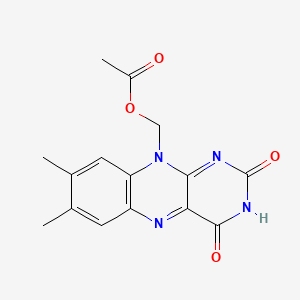

Garryine is a hexacyclic veatchine-type C20-diterpenoid alkaloid . It is a natural product that has been isolated from the Garrya genus and has been used in traditional medicine for the treatment of intermittent fever .

Synthesis Analysis

The first asymmetric total synthesis of Garryine was reported by a team at Sichuan University . The key steps in the synthesis include a Pd-catalyzed enantioselective Heck reaction, a radical cyclization, and a photoinduced C–H activation/oxazolidine formation sequence .

Molecular Structure Analysis

Garryine is composed of three segments: a tricyclic system (blue) formed by the fusion of rings A/B/C, an upper D ring (orange), and a lower E/F ring system (green) .

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Garryine include a Pd-catalyzed enantioselective Heck reaction, a radical cyclization, and a photoinduced C–H activation/oxazolidine formation sequence .

Aplicaciones Científicas De Investigación

Pharmacological Action of Garryine : A study by Powell, Herrmann, and Chen (1956) examined the toxicity and pharmacological effects of four Garrya alkaloids, including Garryine. They found that these alkaloids, including Garryine, did not exhibit significant potency on smooth muscle organs, but Garryfoline showed weak antihistaminic and anticholinergic action. The study also observed a brief lowering of blood pressure and respiratory failure in cats upon administration of large doses of these alkaloids (Powell, Herrmann, & Chen, 1956).

Isolation of Garryine : In an earlier study, Oneto (1946) investigated the alkaloidal content in six species of Garrya. He found that Garrya elliptica, Garrya veatchii, and Garrya wrightii contained alkaloids, including Garryine, which were isolated as crystalline hydrochlorides. This research provided foundational insights into the chemical composition of Garryine and its initial isolation (Oneto, 1946).

Direcciones Futuras

The development of a highly enantioselective Heck reaction in the synthesis of Garryine provides an efficient access to 6/6/6 tricyclic compounds, especially those containing a C19 functionality . This could be useful for diverse transformations and may open up new avenues for the synthesis of other complex diterpenoid alkaloids .

Propiedades

IUPAC Name |

(1R,2S,5S,7S,8R,11S,12R)-12-methyl-6-methylidene-14-oxa-17-azahexacyclo[10.6.3.15,8.01,11.02,8.013,17]docosan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)13-23-10-11-25-19(20)23/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18-,19?,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNWJNHFVISYHC-ASBMQCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)CN6C2OCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@@H](C4)C(=C)[C@@H]5O)CN6C2OCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331617 | |

| Record name | Garryine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 441734 | |

CAS RN |

561-51-3 | |

| Record name | Garryine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

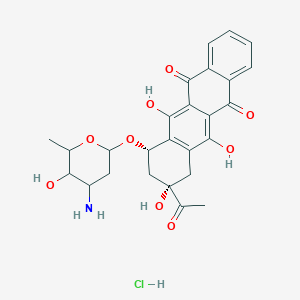

![(1S,6R,7R)-7-[(1S)-1,2-dihydroxyethyl]-6-hydroxy-1-(4-hydroxyphenyl)-4,8-dioxaspiro[4.4]nonane-3,9-dione](/img/structure/B1195432.png)

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hexadecanoate](/img/structure/B1195434.png)

![(2R)-2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2S,7S,8R,9S)-7-Hydroxy-2-[(5S)-5-[(2R,3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1195439.png)